molecular formula C17H19FN2O3S B5232262 N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide

Cat. No. B5232262
M. Wt: 350.4 g/mol
InChI Key: NYBPXXQWJOUIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide, also known as Fmoc-L-3,4-difluorophenylalanine, is a compound that has gained significant attention in the field of scientific research. This compound is a derivative of phenylalanine and is commonly used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine is related to its hydrophobicity. The introduction of the fluorine atom at the 3 and 4 positions of the phenyl ring increases the hydrophobicity of the compound. This hydrophobicity enhances the stability of the resulting peptide or protein by reducing its susceptibility to proteolysis.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine has no known biochemical or physiological effects. Its effects are limited to the stability of the resulting peptide or protein.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in lab experiments include its ability to enhance the stability of the resulting peptide or protein. This stability can be beneficial in studies that require the use of stable peptides or proteins. The limitations of using N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in lab experiments include its cost and the complexity of its synthesis.

Future Directions

There are several future directions for the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in scientific research. One direction is the use of this compound in the synthesis of stable peptides and proteins for use in drug discovery. Another direction is the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in the development of new methods for the synthesis of peptides and proteins. Additionally, the use of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine in the field of proteomics may lead to the discovery of new biomarkers for disease diagnosis and treatment.

Synthesis Methods

The synthesis of N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine involves several steps. The first step involves the protection of the amine group of phenylalanine with a Boc (tert-butyloxycarbonyl) group. The second step involves the introduction of a fluorine atom at the 3 and 4 positions of the phenyl ring using a palladium-catalyzed cross-coupling reaction. The final step involves the removal of the Boc group and the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group to protect the amine group.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamideifluorophenylalanine has numerous applications in scientific research. One of the most significant applications is in the synthesis of peptides and proteins. The introduction of the fluorine atom at the 3 and 4 positions of the phenyl ring enhances the stability of the resulting peptide or protein. This stability is due to the increased hydrophobicity of the compound, which reduces the susceptibility of the peptide or protein to proteolysis.

properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-24(22,23)20(16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBPXXQWJOUIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenylethyl)glycinamide

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